{6-Methylspiro[2.5]octan-6-yl}methanol
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Overview
Description
{6-Methylspiro[25]octan-6-yl}methanol is a chemical compound characterized by a spirocyclic structure with a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methylspiro[2.5]octan-6-yl}methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The methanol group can then be introduced through a series of reactions, such as reduction or substitution reactions, depending on the starting materials used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{6-Methylspiro[2.5]octan-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The compound can participate in substitution reactions where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
{6-Methylspiro[2.5]octan-6-yl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-Methylspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s unique properties and effects.
Comparison with Similar Compounds
Similar Compounds
{6-Methylspiro[2.5]octan-6-yl}methanamine hydrochloride: A related compound with an amine group instead of a methanol group.
6-Methyl-spiro[2.5]octane-1-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
{6-Methylspiro[2.5]octan-6-yl}methanol is unique due to its specific combination of a spirocyclic structure and a methanol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(6-methylspiro[2.5]octan-6-yl)methanol |
InChI |
InChI=1S/C10H18O/c1-9(8-11)2-4-10(5-3-9)6-7-10/h11H,2-8H2,1H3 |
InChI Key |
ZAHRPWWVWZEGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC2)CO |
Origin of Product |
United States |
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